molecular formula C7H6ClF5N2 B2709627 3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride CAS No. 2418692-81-4

3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride

Cat. No.: B2709627
CAS No.: 2418692-81-4
M. Wt: 248.58
InChI Key: WFGWQTATBGOKFE-UHFFFAOYSA-N
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Description

3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride is a fluorinated organic compound with a unique structure that includes a pyridine ring substituted with a pentafluoroethyl group and an amine group

Scientific Research Applications

3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties due to the presence of fluorine atoms.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride typically involves the introduction of the pentafluoroethyl group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a pentafluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the pyridine ring or the pentafluoroethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups to the pyridine ring.

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the pentafluoroethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A related compound with a trifluoroethyl group instead of a pentafluoroethyl group.

    4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid: Another compound with a pentafluoroethyl group but attached to a benzoic acid moiety.

Uniqueness

3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride is unique due to the combination of the pentafluoroethyl group and the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2.ClH/c8-6(9,7(10,11)12)4-2-1-3-14-5(4)13;/h1-3H,(H2,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGWQTATBGOKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(C(F)(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418692-81-4
Record name 3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine hydrochloride
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